![molecular formula C19H15O5- B12572323 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate CAS No. 192724-86-0](/img/structure/B12572323.png)
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is a complex organic compound that features a dibenzofuran moiety Dibenzofuran is a heterocyclic organic compound with a fused structure consisting of two benzene rings and one furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives.
Alkene Formation: The pent-3-enoate moiety is introduced through reactions involving alkenes, such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds into single bonds or to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or alkanes.
科学研究应用
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers and resins.
作用机制
The mechanism of action of 4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in metabolic pathways or cellular processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
Dibenzofuran: The parent compound, which lacks the methoxycarbonyl and pent-3-enoate groups.
4-(Dibenzo[b,d]furan-2-yl)butanoic acid: A similar compound with a carboxylic acid group instead of the methoxycarbonyl group.
3-(Dibenzo[b,d]furan-2-yl)propanoic acid: Another related compound with a shorter carbon chain.
Uniqueness
4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxycarbonyl group and the pent-3-enoate moiety allows for a wider range of chemical modifications and interactions compared to its simpler analogs.
属性
CAS 编号 |
192724-86-0 |
|---|---|
分子式 |
C19H15O5- |
分子量 |
323.3 g/mol |
IUPAC 名称 |
4-dibenzofuran-2-yl-3-methoxycarbonylpent-3-enoate |
InChI |
InChI=1S/C19H16O5/c1-11(14(10-18(20)21)19(22)23-2)12-7-8-17-15(9-12)13-5-3-4-6-16(13)24-17/h3-9H,10H2,1-2H3,(H,20,21)/p-1 |
InChI 键 |
NGKAPFLZEDIENE-UHFFFAOYSA-M |
规范 SMILES |
CC(=C(CC(=O)[O-])C(=O)OC)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


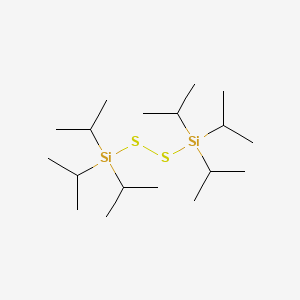
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
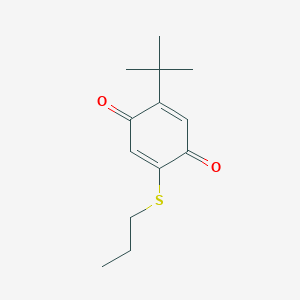
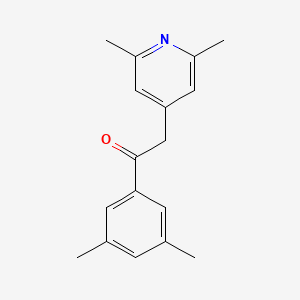
![4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine](/img/structure/B12572309.png)
![1-Bromo-4-[(2-ethylhexyl)oxy]-2,5-dimethylbenzene](/img/structure/B12572315.png)
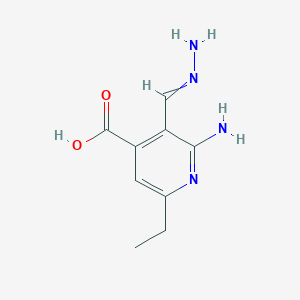
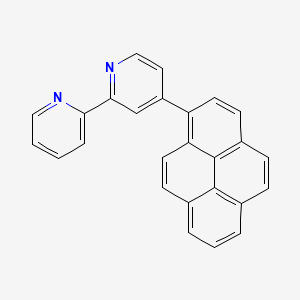
![(E)-1-[(4-Methylphenyl)sulfanyl]-2-(3-nitrophenyl)diazene](/img/structure/B12572339.png)
